molecular formula C24H31N3O4S B12456255 N-cyclohexyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

N-cyclohexyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Cat. No.: B12456255
M. Wt: 457.6 g/mol
InChI Key: WROPVFMZNPRTIF-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is a complex organic compound with a molecular formula of C24H31N3O4S This compound is characterized by its intricate structure, which includes a cyclohexyl group, a dimethylphenyl group, and a methylsulfonyl group, all connected through a glycyl linkage to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycine, which is then coupled with 2-aminobenzamide under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the dimethylphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides. Substitution reactions may result in various substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-cyclohexyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-{[N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
  • N-cyclohexyl-2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
  • N-cyclohexyl-2-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Uniqueness

What sets N-cyclohexyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the cyclohexyl group, along with the dimethylphenyl and methylsulfonyl groups, provides a distinct steric and electronic environment that can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C24H31N3O4S

Molecular Weight

457.6 g/mol

IUPAC Name

N-cyclohexyl-2-[[2-(3,4-dimethyl-N-methylsulfonylanilino)acetyl]amino]benzamide

InChI

InChI=1S/C24H31N3O4S/c1-17-13-14-20(15-18(17)2)27(32(3,30)31)16-23(28)26-22-12-8-7-11-21(22)24(29)25-19-9-5-4-6-10-19/h7-8,11-15,19H,4-6,9-10,16H2,1-3H3,(H,25,29)(H,26,28)

InChI Key

WROPVFMZNPRTIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)S(=O)(=O)C)C

Origin of Product

United States

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